molecular formula C13H8Cl2N2O3S B2622119 (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476309-80-5

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2622119
CAS No.: 476309-80-5
M. Wt: 343.18
InChI Key: QEWPFRDNUMNVJA-GORDUTHDSA-N
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Description

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative of significant interest in preclinical research, particularly in neuroscience and pharmacology. This compound is part of a class of molecules studied for their potential to interact with key neurological targets, such as nicotinic acetylcholine receptors (nAChRs). Structural analogs of this compound, specifically those featuring a thiophene-acrylamide scaffold, have demonstrated potent antinociceptive (pain-blocking) activity in a mouse model of oxaliplatin-induced neuropathic pain . The mechanism of action for this chemical family is associated with the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (nAChR), a validated target for non-opioid pain relief and neuroinflammation . As an α,β-unsaturated carbonyl compound, its potential biological activity is rooted in its chemical properties as an electrophile, which may allow it to form covalent adducts with nucleophilic cysteine thiolate groups on specific proteins, a mechanism shared with related neuroactive acrylamides . Researchers can utilize this high-purity compound to explore novel pathways in pain research, inflammatory response, and receptor pharmacology. Like all compounds of this class, it is for research purposes only and is not intended for diagnostic or therapeutic applications. Strict handling procedures should be followed. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3S/c14-8-1-4-10(15)11(7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWPFRDNUMNVJA-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 5-nitrothiophene-2-carbaldehyde.

    Formation of the Intermediate: The 2,5-dichloroaniline is reacted with 5-nitrothiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form an intermediate Schiff base.

    Acrylamide Formation: The Schiff base is then subjected to a reaction with acryloyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel polymers with unique electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: It may be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R₁, R₂) Key Features Biological Activity (if reported) Reference
(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide R₁: 2,5-dichlorophenyl; R₂: 5-nitrothiophene High electronegativity from NO₂; planar thiophene enhances π-stacking Not explicitly reported (assumed antitumor)
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) R₁: 3,5-CF₃; R₂: 3,4-dichlorophenyl Strong electron-withdrawing CF₃ groups; enhanced lipophilicity IC₅₀ = 4.2 µM (AGS gastric cancer cells)
(E)-N-(2,5-dichlorophenyl)-3-(furan-2-yl)acrylamide R₁: 2,5-dichlorophenyl; R₂: furan Less electronegative than nitrothiophene; reduced steric hindrance No activity data available
N-[5-(2,5-dichlorobenzyl)-thiazol-2-yl]-3-(3,4-dichloro-phenyl)-acrylamide R₁: thiazolyl; R₂: 3,4-dichlorophenyl Thiazole ring introduces hydrogen-bonding potential; dichlorophenyl motif Antiproliferative activity (unspecified)

Key Observations:

Steric Effects : Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 1f) may limit binding to flat binding pockets, whereas the planar thiophene in the target compound allows better accommodation .

Biological Activity : Compounds with 3,4-dichlorophenyl groups (e.g., 1f) exhibit measurable antitumor activity, suggesting that the position of chlorine atoms critically influences efficacy .

Physicochemical and Analytical Data

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (aq.) NMR Data Availability
This compound 367.21 3.8 Low (DMSO-soluble) Not reported
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) 487.23 5.2 Very low (DMSO/EtOAc) ¹H/¹³C NMR in
N-[5-(2,5-dichlorobenzyl)-thiazol-2-yl]-3-(3,4-dichloro-phenyl)-acrylamide 466.18 4.9 Moderate (DMF) Not reported
  • LogP Trends : Increased lipophilicity correlates with chlorine and trifluoromethyl substituents, impacting membrane permeability .
  • NMR Data : Detailed ¹H/¹³C NMR spectra for analogues (e.g., δ 7.8–8.2 ppm for aromatic protons in dichlorophenyl derivatives) aid in structural validation .

Biological Activity

(E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a distinct structure characterized by:

  • A dichlorophenyl group, which enhances lipophilicity and biological activity.
  • A nitrothiophenyl moiety that contributes to its pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HeLa (cervical carcinoma) : IC50 values around 0.70 µM.
  • U2OS (osteosarcoma) : IC50 values approximately 0.69 µM.

These results suggest that the compound acts through mechanisms involving apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity. For instance:

  • Staphylococcus aureus : MIC values were found to be lower than those of standard antibiotics.

This suggests that the compound could serve as a lead in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the nitro and dichlorophenyl groups significantly influence biological activity. The presence of electron-withdrawing groups enhances potency against cancer cells and bacteria.

CompoundStructureIC50 (µM)MIC (µg/mL)
ABase Compound0.7032
BWith Fluoro Group0.5816
CWith Methyl Group1.0564

Case Studies

  • In Vitro Studies : A study conducted by Zheng et al. demonstrated that derivatives of the compound showed enhanced protective effects against viral infections, with curative rates exceeding those of standard treatments at specific concentrations .
  • Cytotoxicity Assessments : Cytotoxicity tests reveal that the compound exhibits low toxicity towards normal cell lines, indicating a favorable therapeutic index for potential clinical applications .
  • Mechanistic Insights : Isothermal titration calorimetry studies indicated strong binding affinities to heat shock proteins (Hsp90), which are critical in cancer cell survival and proliferation .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-N-(2,5-dichlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide?

  • Methodological Answer : Synthesis typically involves a multi-step protocol:
  • Step 1 : Condensation of 2,5-dichloroaniline with acryloyl chloride derivatives under inert atmosphere.
  • Step 2 : Coupling with 5-nitrothiophene-2-carbaldehyde via a Knoevenagel reaction, using DMF or ethyl acetate as solvent and a base catalyst (e.g., piperidine).
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization.
    Key parameters include temperature control (60–80°C for Step 2) and reaction time (12–24 hr) to maximize yield (~60–75%) and stereoselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign chemical shifts (δ) to confirm the acrylamide backbone (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons). Coupling constants (J ≈ 15–16 Hz for trans-alkene protons) validate the (E)-configuration .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion ([M+H]⁺) matches theoretical mass (e.g., m/z 397.98 for C₁₃H₈Cl₂N₂O₃S) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., AGS gastric cancer cells) at 24–72 hr exposure. IC₅₀ values <50 µM indicate promising activity .
  • ROS Scavenging Assays : Use DPPH or ABTS radical quenching to evaluate antioxidant potential, relevant for anti-inflammatory applications .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) influence bioactivity?

  • Methodological Answer :
  • SAR Study Design : Synthesize analogs (e.g., replacing 5-nitrothiophene with 4-nitro or halogenated thiophenes). Compare IC₅₀ values in MTT assays.
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity to targets like EGFR or tubulin. Nitro groups enhance electron-withdrawing effects, stabilizing π-π interactions in hydrophobic pockets .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from differing cell viability endpoints (e.g., ATP vs. resazurin assays) .
  • Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .

Q. What strategies optimize crystallographic analysis for structural confirmation?

  • Methodological Answer :
  • Crystallization : Use slow evaporation in dichloromethane/methanol (1:1).
  • Data Collection : Employ SHELX programs for structure solution. Key refinement parameters: R1 <5%, wR2 <10% for high-resolution (<1.0 Å) data .
  • ORTEP-3 Visualization : Validate bond lengths/angles (e.g., C=O bond ~1.23 Å, C-Cl ~1.73 Å) and intermolecular interactions (e.g., hydrogen bonds between amide N-H and nitro O) .

Q. What mechanisms explain the compound’s antitumor activity?

  • Methodological Answer :
  • Apoptosis Assays : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) in treated cells.
  • Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2). Nitrothiophene derivatives may induce ROS-mediated apoptosis .

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